N-(3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide N-(3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide Stauprimide is an indolocarbazole.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17940067
InChI: InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)
SMILES:
Molecular Formula: C35H28N4O5
Molecular Weight: 584.6 g/mol

N-(3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide

CAS No.:

Cat. No.: VC17940067

Molecular Formula: C35H28N4O5

Molecular Weight: 584.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide -

Specification

Molecular Formula C35H28N4O5
Molecular Weight 584.6 g/mol
IUPAC Name N-(3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide
Standard InChI InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)
Standard InChI Key MQCCJEYZKWZQHU-UHFFFAOYSA-N
Canonical SMILES CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name delineates an octacyclic system fused with a benzamide group at position 4 and methoxy/methyl substitutions at positions 3 and 2, respectively. The core structure features:

  • 29-Oxa bridge: Introduces oxygen-mediated steric constraints.

  • Triaza system: Nitrogen atoms at positions 1, 7, and 17 enable hydrogen bonding with kinase ATP-binding pockets.

  • Dioxo groups: At positions 16 and 18, enhancing electrophilicity for covalent interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃₅H₂₈N₄O₅
Molecular Weight584.6 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely DMSO-soluble (research-grade)

Synthesis and Derivative Development

Synthetic Pathways

While explicit protocols for this compound remain proprietary, staurosporine analog synthesis typically involves:

  • Core cyclization: Utilizing indolocarbazole precursors subjected to Pd-catalyzed cross-couplings.

  • Functionalization: Methoxy and methyl groups are introduced via nucleophilic aromatic substitution.

  • Benzamide conjugation: Achieved through amide coupling reactions under inert conditions.

Structural Modifications

Comparative studies indicate that the 29-oxa bridge replaces sulfur or carbon bridges in earlier analogs, potentially reducing off-target toxicity while retaining kinase affinity. The N-methylbenzamide moiety may enhance blood-brain barrier penetration relative to non-aromatic side chains .

Biological Activity and Mechanistic Insights

Kinase Inhibition Profile

As a staurosporine analog, this compound exhibits broad-spectrum kinase inhibition, targeting:

  • Protein Kinase C (PKC) isoforms: Constitutive PKCα phosphorylation is suppressed at IC₅₀ values <1 μM in myeloma cells .

  • c-Jun N-terminal Kinase (JNK): Paradoxically activates JNK via stress-response pathways, inducing pro-apoptotic signaling .

Table 2: In Vitro Activity in Multiple Myeloma Models

Cell LineIC₅₀ (Proliferation)Apoptosis Induction (5 μM)
KMS-28PE0.8 μM51.2% Annexin V+ cells
RPMI 82262.4 μM44.0% Annexin V+ cells

Data derived from 24-hour exposure assays .

Transcriptional Regulation

In KMS-28PE cells, 5 μM treatment for 24 hours suppresses IRF4 (-82%) and c-Myc (-67%) protein levels, disrupting myeloma survival pathways . Concurrent JNK activation phosphorylates c-Jun, transiently upregulating pro-apoptotic Bim and Puma .

Challenges and Future Directions

Toxicity Profiling

While in vitro specificity is promising, staurosporine analogs historically exhibit narrow therapeutic windows due to:

  • hERG channel inhibition: Predicted QTc prolongation risk requires rigorous cardiac safety studies.

  • CYP3A4 interactions: Benzamide metabolites may alter pharmacokinetics of co-administered oncology agents.

Clinical Translation Strategies

  • Combination regimens: Synergy with proteasome inhibitors (e.g., bortezomib) merits investigation given IRF4’s role in myeloma stemness.

  • Nanoparticle delivery: Encapsulation could enhance solubility and tumor targeting, mitigating off-target effects.

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